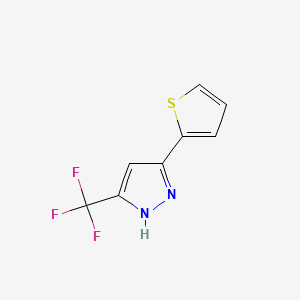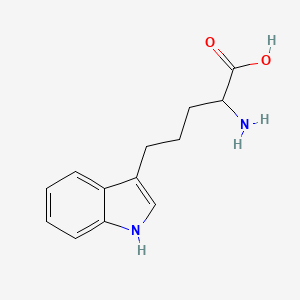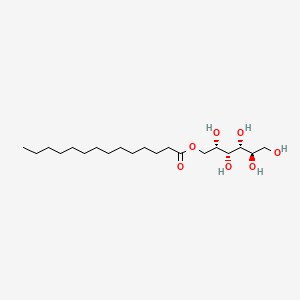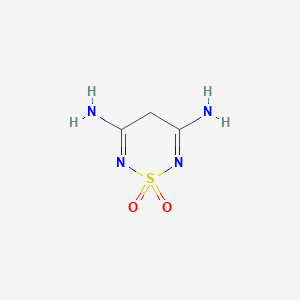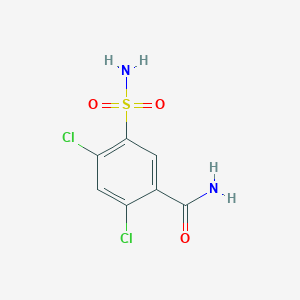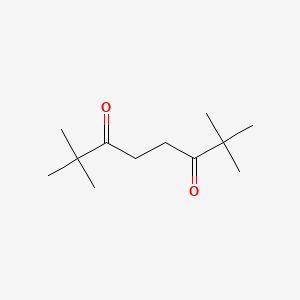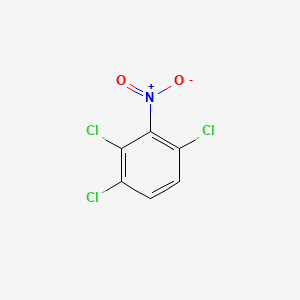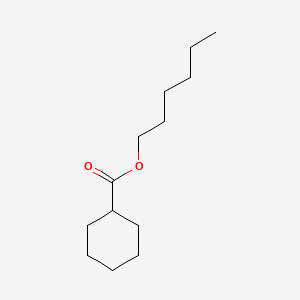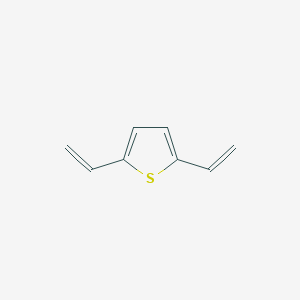
Thiophene, 2,5-diethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Thiophene, 2,5-diethenyl- is a derivative of Thiophene, which is a heterocyclic compound with the formula C4H4S . Thiophene consists of a planar five-membered ring and is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of Thiophene, 2,5-diethenyl- is similar to that of Thiophene, with the formula C8H12S . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Thiophene-based analogs have been used in a variety of chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The oxidation reaction between thiophene and hydroperoxyl radical begins via the formation of a van der Waals interaction .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It has a molecular weight of 140.246 . It is aromatic as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .Safety and Hazards
Thiophene is classified as a hazardous substance. It is highly flammable and harmful if swallowed . It causes serious eye irritation and is harmful to aquatic life with long-lasting effects . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .
Eigenschaften
CAS-Nummer |
27839-46-9 |
|---|---|
Produktname |
Thiophene, 2,5-diethenyl- |
Molekularformel |
C8H8S |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
2,5-bis(ethenyl)thiophene |
InChI |
InChI=1S/C8H8S/c1-3-7-5-6-8(4-2)9-7/h3-6H,1-2H2 |
InChI-Schlüssel |
ANMWIHGTNVYQTJ-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(S1)C=C |
Kanonische SMILES |
C=CC1=CC=C(S1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



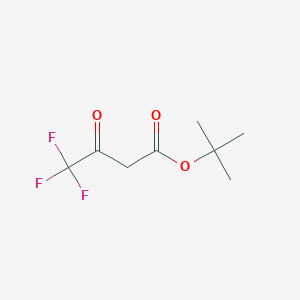
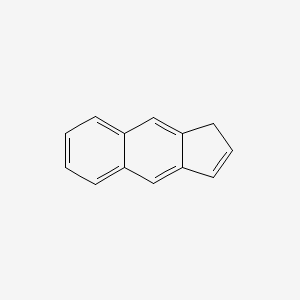
![2,3-Dichlorobenzo[f]quinoxaline](/img/structure/B3189036.png)
